molecular formula C18H17N3O3S B2849358 (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone CAS No. 851808-48-5

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Cat. No. B2849358
CAS RN: 851808-48-5
M. Wt: 355.41
InChI Key: OMDVHVLOIUNZRZ-UHFFFAOYSA-N
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Description

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and disease progression.
Biochemical and Physiological Effects:
Studies have shown that (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone can reduce inflammation and oxidative stress in cells. It has also been shown to have neuroprotective effects, potentially making it a useful therapeutic agent for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone in lab experiments is its potential as a therapeutic agent for various diseases. However, its mechanism of action is not fully understood, which could limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone. Further studies are needed to fully understand its mechanism of action and potential applications in disease treatment. Additionally, studies could explore the compound's potential as a diagnostic tool for certain diseases.

Synthesis Methods

The synthesis of (2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone involves the reaction of 3-nitrobenzyl chloride with m-tolyl thioether in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 1,2-diaminocyclohexane to form the final product.

Scientific Research Applications

(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone has shown potential in various scientific research applications. It has been studied for its anti-inflammatory properties, as well as its potential as a therapeutic agent for diseases such as cancer and Alzheimer's.

properties

IUPAC Name

(3-methylphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-4-2-6-15(10-13)17(22)20-9-8-19-18(20)25-12-14-5-3-7-16(11-14)21(23)24/h2-7,10-11H,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDVHVLOIUNZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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